molecular formula C21H24ClN3O4S B2858292 N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-84-3

N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2858292
CAS No.: 898444-84-3
M. Wt: 449.95
InChI Key: WSSHYADPJBUSBJ-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as ABT-639, is a potent and selective calcium channel blocker. It is a promising drug candidate for the treatment of chronic pain and other neurological disorders.

Scientific Research Applications

Enhanced HIV-1 Neutralization

HIV-1 gp120 Interaction Blockage : A study on NBD-556, a compound similar in structure to N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, revealed its ability to block the interaction between HIV-1 gp120 and CD4 receptors. This blockage facilitated enhanced binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, suggesting potential applications in enhancing HIV-1 neutralization and immune response (Yoshimura et al., 2010).

Chemical Synthesis and Manufacturing

Pilot-Plant Synthesis : Research on the synthesis of compounds related to this compound, specifically (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, showcased a high-yield and high-purity process. This study highlights the compound's role as an intermediate in manufacturing NK1-II inhibitors, demonstrating its significance in the chemical synthesis industry (Kopach et al., 2010).

Antibacterial Applications

N-Substituted Derivatives : A study on N-substituted derivatives of a similar structural compound, 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrated moderate to significant antibacterial activity. This suggests potential applications of this compound and its derivatives in developing antibacterial agents (Khalid et al., 2016).

Alzheimer's Disease Treatment

Potential Drug Candidates for Alzheimer's : Research on new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, structurally related to this compound, evaluated their potential as drug candidates for Alzheimer's disease. These compounds showed promising enzyme inhibition activity against acetylcholinesterase, indicating their potential application in Alzheimer's disease treatment (Rehman et al., 2018).

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSHYADPJBUSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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